molecular formula C7H6ClNO3S B565219 N-[(5-Chloro-2-thienyl)carbonyl]glycine CAS No. 873009-45-1

N-[(5-Chloro-2-thienyl)carbonyl]glycine

Cat. No.: B565219
CAS No.: 873009-45-1
M. Wt: 219.639
InChI Key: HACZPPBLNKXGCR-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(5-Chloro-2-thienyl)carbonyl]glycine typically involves the reaction of 5-chloro-2-thiophenecarboxylic acid with glycine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and high yield. The production process is optimized to minimize waste and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

N-[(5-Chloro-2-thienyl)carbonyl]glycine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

N-[(5-Chloro-2-thienyl)carbonyl]glycine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-[(5-Chloro-2-thienyl)carbonyl]glycine involves its interaction with specific molecular targets and pathways. As a metabolite of Rivaroxaban, it plays a role in inhibiting Factor Xa, an enzyme involved in the coagulation cascade. This inhibition prevents the formation of blood clots, making it useful in anticoagulant therapy .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(5-Chloro-2-thienyl)carbonyl]glycine is unique due to its specific structure and role as a metabolite of Rivaroxaban. Its ability to inhibit Factor Xa distinguishes it from other similar compounds, making it particularly valuable in anticoagulant research and therapy .

Properties

IUPAC Name

2-[(5-chlorothiophene-2-carbonyl)amino]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClNO3S/c8-5-2-1-4(13-5)7(12)9-3-6(10)11/h1-2H,3H2,(H,9,12)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HACZPPBLNKXGCR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)Cl)C(=O)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50655761
Record name N-(5-Chlorothiophene-2-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

873009-45-1
Record name N-((5-Chloro-2-thienyl)carbonyl)glycine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0873009451
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(5-Chlorothiophene-2-carbonyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50655761
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-((5-CHLORO-2-THIENYL)CARBONYL)GLYCINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/21S18PUU5M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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